molecular formula C8H6ClN B052761 2-chloro-1H-indole CAS No. 7135-31-1

2-chloro-1H-indole

Cat. No.: B052761
CAS No.: 7135-31-1
M. Wt: 151.59 g/mol
InChI Key: HBZHNVUMFPGVHW-UHFFFAOYSA-N
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Description

2-Chloro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them crucial in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-Chloro-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . Additionally, it may interact with proteins involved in signal transduction pathways, altering their conformation and activity. These interactions can lead to changes in cellular processes and metabolic pathways, highlighting the compound’s significance in biochemical studies.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may influence the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects can result in altered cell proliferation, differentiation, and survival, making this compound a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, modulating their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis . Alternatively, it can activate or repress transcription factors, leading to changes in gene expression. These molecular interactions underpin the compound’s ability to influence cellular and biochemical processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can be relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cells, such as changes in gene expression and metabolic activity, which are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, organ dysfunction, and systemic toxicity. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dechlorinated metabolites . These metabolic transformations can alter the compound’s biological activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity, determining its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1H-indole can be synthesized through several methods. One common approach involves the cyclization of o-chloroaniline with ethyl glyoxylate under acidic conditions, followed by dehydrogenation . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes o-iodoaniline and internal alkynes .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, such as the Buchwald-Hartwig amination and C-H activation reactions. These methods are efficient and scalable, making them suitable for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

    1H-Indole: The parent compound without the chlorine substitution.

    3-Chloro-1H-indole: A similar compound with the chlorine atom at the third position.

    5-Chloro-1H-indole: Another derivative with the chlorine atom at the fifth position.

Comparison: 2-Chloro-1H-indole is unique due to the position of the chlorine atom, which significantly influences its chemical reactivity and biological activity. Compared to 1H-indole, the chlorine substitution enhances its electrophilic and nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHNVUMFPGVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At room temperature, POCl3 (1 ml, 10.82 mmol, 2 eq) is added to a well stirred suspension of N,N-diethylaniline (1 ml, 5.41 mmol, 1 eq) and 1,3-dihydro-2H-indol-2-one x159 (0.72 g, 5.41 mmol, 1 eq) in dry toluene (15 ml). The mixture is heated at reflux during 3 hours. After cooling, water (15 ml) is carefully added and the organic layer is washed with water (3×25 ml). The organic layer is dried on anhydrous MgSO4, filtered off and concentrated under reduced pressure to obtain 0.76 g of 2-chloro-1H-indole x160 as an orange solid (0.76 g, 93%).
Name
Quantity
1 mL
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reactant
Reaction Step One
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1 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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15 mL
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solvent
Reaction Step Two
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Quantity
15 mL
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Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloroindole?

A1: 2-Chloroindole has a molecular formula of C8H6ClN and a molecular weight of 151.6 g/mol.

Q2: Are there any notable spectroscopic data for 2-chloroindole?

A2: While specific spectroscopic data is not extensively detailed within the provided research, 2-chloroindole derivatives have been characterized using various methods, including: * IR spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl and N-H stretching vibrations. [, , , , ]* NMR spectroscopy (1H and 13C): Offers detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. [, , , , ]* Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound. [, , , , ]

Q3: What are some common synthetic approaches for 2-chloroindole and its derivatives?

A3: Several methods have been explored for the synthesis of 2-chloroindoles, including:

  • Vilsmeier-Haack reaction: This method uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate indoles at the C3 position. Subsequent reactions can introduce the chlorine atom at the C2 position. [, , , , , ]
  • Cyclization reactions: Various cyclization strategies starting from substituted anilines or other precursors have been developed. [, , , , , ]
  • Photochemical reactions: Photocyclization of suitable precursors like (2-chloro-1H-indol-3-yl)-N-arylacetamides has proven effective in synthesizing specific 2-chloroindole derivatives like paullone and kenpaullone. []
  • Transition-metal-catalyzed reactions: Palladium-catalyzed amidation of 3-acetyl-2-chloroindoles followed by a Vilsmeier-Haack reaction has been reported for the synthesis of α-carboline derivatives. [, ]

Q4: What are some notable reactions of 2-chloroindole?

A4: 2-chloroindole serves as a versatile building block for synthesizing various heterocyclic compounds. Some important reactions include:

  • Nucleophilic substitution: The chlorine atom at the C2 position can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to give diverse 2-substituted indole derivatives. [, , , , , ]
  • Photochemical annulations: 2-Chloroindole-3-carbaldehydes undergo photochemical annulations with styrenes to produce benzo[c]carbazoles. []
  • N-heterocyclic carbene (NHC)-catalyzed reactions: 2-Chloro-1H-indole-3-carboaldehydes participate in NHC-catalyzed domino ring-opening/redox amidation/cyclization reactions with formylcyclopropane 1,1-diesters to construct a 6-5-6 tricyclic hydropyrido[1,2-a]indole skeleton. []

Q5: What are the potential biological applications of 2-chloroindole derivatives?

A5: Research suggests that 2-chloroindole derivatives possess various biological activities, making them promising candidates for drug development:

  • Anti-inflammatory activity: Early studies investigated 2-chloroindole-3-carboxylic acid derivatives for their anti-inflammatory properties, comparing their efficacy to indomethacin in the carrageenin rat edema model. [, ]
  • Antiviral activity: Thiosemicarbazones of N-substituted 2-chloroindole-3-aldehydes demonstrated activity against RNA viruses (parainfluenza type 3) and DNA viruses (vaccinia virus). [, ]
  • Anticancer activity: Certain N-(2-arylindol-7-yl)benzenesulfonamide derivatives, structurally related to 2-chloroindole, display promising antitumor activity by inhibiting microtubule polymerization. []

Q6: How does the structure of 2-chloroindole relate to its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 2-chloroindole scaffold affect its biological activity.

  • Substitution at the indole nitrogen: Introducing different substituents at the indole nitrogen can significantly influence the compound's activity. For example, N-alkylation of 2-chloroindole-3-carboxaldehyde thiosemicarbazones has been shown to impact their antiviral activity against vaccinia virus. []
  • Substitution at the C3 position: Modifying the C3 position with various functional groups like carboxylic acid, aldehyde, or acetyl groups can alter the compound's pharmacological profile. [, , , ]
  • Substitution on the aromatic ring: Adding substituents to the aromatic ring can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, ]

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